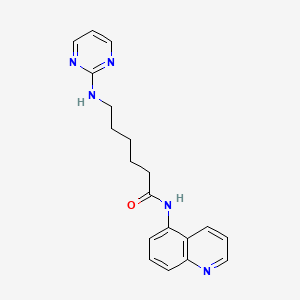![molecular formula C19H18N4O2 B12161137 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12161137.png)
7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンは、トリアゾロピリミジンのクラスに属する複素環式化合物です。この化合物は、ピリミジン環にトリアゾール環が融合し、フェニル基とジメトキシフェニル基が置換した独自の構造を特徴としています。その潜在的な生物学的および薬理学的活性により、様々な科学研究分野で注目を集めています。
製法
合成経路および反応条件
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンの合成は、いくつかの方法によって達成できます。効率的な方法の1つは、3,4-ジメトキシベンズアルデヒドとフェニルヒドラジンを反応させて対応するヒドラゾンを形成することです。 この中間体は、酢酸などの触媒の存在下で、エチルアセト酢酸と環化して、目的のトリアゾロピリミジン化合物を生成します .
工業生産方法
この化合物の工業生産は、通常、収率と純度を高めるために反応条件を最適化することを伴います。これには、高度な触媒系、無溶媒条件、またはエタノールなどの環境に優しい溶媒の使用が含まれる場合があります。 反応時間と温度は、目的の化合物を効率的に形成するために注意深く制御されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a catalyst such as acetic acid to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, solvent-free conditions, or environmentally friendly solvents such as ethanol. The reaction times and temperatures are carefully controlled to ensure the efficient formation of the target compound .
化学反応の分析
反応の種類
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、対応する酸化された誘導体を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、化合物の還元形を生じます。
置換: この化合物は、求核置換反応を起こすことができ、フェニル環またはジメトキシフェニル環上の置換基が他の官能基と置換されます.
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン、チオール)などがあります。 反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の変換が保証されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応ではキノン誘導体が生成される場合があり、還元反応ではアルコールやアミンが生成される場合があります。 置換反応は、様々な置換されたトリアゾロピリミジン誘導体をもたらす可能性があります .
科学研究への応用
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌剤および抗癌剤として潜在的な可能性を示しており、生物学的研究の対象となっています.
科学的研究の応用
7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、病気の過程に関与する特定の酵素や受容体を阻害する可能性があります。 正確な分子標的および経路は、研究されている特定の生物学的活性によって異なる場合があります .
類似化合物の比較
類似化合物
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンに類似する化合物には、以下が含まれます。
- 6-(4-クロロフェニル)-7-(3,4-ジメトキシフェニル)-7,12-ジヒドロ-6H-クロメノ[4,3-d][1,2,4]トリアゾロ[1,5-a]ピリミジン
- 7-ヒドロキシ-5-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン
独自性
7-(3,4-ジメトキシフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジンを際立たせているのは、その特定の置換パターンであり、これにより独特の化学的および生物学的特性が与えられます。 フェニル基とジメトキシフェニル基の両方が存在することで、生物学的標的との相互作用の可能性が高まり、さらなる研究開発に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds to 7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include:
- 6-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and dimethoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development .
特性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H18N4O2/c1-24-17-9-8-14(10-18(17)25-2)16-11-15(13-6-4-3-5-7-13)22-19-20-12-21-23(16)19/h3-12,16H,1-2H3,(H,20,21,22) |
InChIキー |
ZDXYXGYQOMEIEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161056.png)
![2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12161062.png)
![5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12161066.png)
![N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B12161074.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12161075.png)

![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B12161090.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161106.png)

![methyl 2-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161125.png)
![8-(2-hydroxyethylamino)-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B12161128.png)



